molecular formula C20H18N4O3S B2923475 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797589-74-2

2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2923475
CAS RN: 1797589-74-2
M. Wt: 394.45
InChI Key: XAZCUYWIFQHGHD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]oxazol-2-ylthio group, an acetyl group, a piperidin-4-yl group, and a nicotinonitrile group . These groups are likely to confer specific chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The benzo[d]oxazol-2-ylthio group, for example, consists of a benzene ring fused to an oxazole ring with a sulfur atom attached .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to have certain physical and chemical properties. For example, the presence of the benzo[d]oxazol-2-ylthio group might confer aromaticity to the compound, and the acetyl group could potentially make the compound a good electrophile .

Scientific Research Applications

Multicomponent Domino Reaction Strategy

A study by Hussein, El Guesmi, and Ahmed (2019) introduced a multicomponent domino reaction strategy for synthesizing versatile environmentally sensitive fluorophore-based nicotinonitriles, incorporating pyrene and/or fluorene moieties. This approach offers a simplistic, highly effective protocol yielding poly-functionalized innovative nicotinonitriles. The synthesized compounds exhibit strong blue-green fluorescence emission, indicating potential applications in material science due to their pronounced emission spectra (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Antimicrobial Activity and Molecular Modeling

Vankadari, Mandala, Pochampalli, Tigulla, Valeru, and Thampu (2013) synthesized a novel series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, demonstrating significant antibacterial and moderate antifungal activities. The study suggests the therapeutic potential of these compounds in treating bacterial and fungal infections, highlighting the relevance of such molecules in medicinal chemistry (S. Vankadari et al., 2013).

Anti-bacterial Study of N-substituted Derivatives

Research conducted by Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to talented antibacterial activity. This study underscores the significance of structural modifications in enhancing biological activity and provides a basis for further exploration in drug development (H. Khalid et al., 2016).

Synthesis and Anticancer Evaluation

Mansour, Abd-Rabou, Nassar, and Elewa (2021) explored the synthesis of new Pyridine-3-Carbonitrile derivatives, evaluating their anticancer properties. Their research revealed that certain synthesized compounds showed promising inhibitory effects on human breast cancer cell lines, MCF-7 and MDA-MB-231. This study suggests the potential of Pyridine-3-Carbonitrile derivatives in cancer therapy, offering a foundation for future drug discovery efforts (E. Mansour et al., 2021).

Future Directions

Compounds with similar structures are often studied for their potential medicinal properties . Therefore, future research on this compound could potentially focus on exploring its biological activity and potential applications in medicine.

properties

IUPAC Name

2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c21-12-14-4-3-9-22-19(14)26-15-7-10-24(11-8-15)18(25)13-28-20-23-16-5-1-2-6-17(16)27-20/h1-6,9,15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCUYWIFQHGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

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